
D-erythro-Ritalinic Acid
Übersicht
Beschreibung
D-erythro-Ritalinic Acid is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . It is primarily formed through the hydrolysis of methylphenidate in the liver by the enzyme carboxylesterase 1 . This compound is significant in the pharmacokinetics of methylphenidate, as it is the main inactive urinary metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Ritalinic Acid typically involves the hydrolysis of methylphenidate. This process can be catalyzed by carboxylesterase 1, which is highly expressed in the liver . The hydrolysis reaction involves the cleavage of the ester bond in methylphenidate, resulting in the formation of this compound and methanol .
Industrial Production Methods: Industrial production of this compound often involves the use of novel organic salts as intermediates. One such method includes the treatment of the free acid with various acids such as hydrochloric acid, hydrobromic acid, phosphoric acid, oxalic acid, malic acid, malonic acid, and citric acid . This process ensures the efficient production of this compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: D-erythro-Ritalinic Acid undergoes several chemical reactions, including:
Hydrolysis: The primary reaction where methylphenidate is hydrolyzed to form this compound.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This reaction can occur when this compound reacts with other chemical compounds to form derivatives.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by carboxylesterase 1 in the liver.
Oxidation and Reduction: Typically involve oxidizing or reducing agents under controlled conditions.
Substitution: Requires specific reagents that can facilitate the substitution reaction.
Major Products Formed: The major product formed from the hydrolysis of methylphenidate is this compound . Other reactions may produce various derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Intermediate in Drug Synthesis
DERA serves as a crucial intermediate in the synthesis of methylphenidate and its analogs. The hydrolysis of methylphenidate by carboxylesterase 1 leads to the formation of DERA, making it essential for understanding the metabolic pathways of these compounds .
Table 1: Synthesis Pathways of D-erythro-Ritalinic Acid
Reaction Type | Description | Catalyst/Reagent |
---|---|---|
Hydrolysis | Conversion from methylphenidate | Carboxylesterase 1 |
Substitution | Formation of derivatives | Specific reagents required |
Oxidation/Reduction | Less common reactions | Controlled oxidizing/reducing agents |
Biological Research
Metabolic Studies
Research on DERA has focused on its role in the metabolism of methylphenidate. Studies indicate that approximately 70-75% of a dose of methylphenidate is recovered as DERA, highlighting its significance in pharmacokinetics . Understanding the metabolic pathways involving DERA can provide insights into drug efficacy and safety.
Case Study: Pharmacokinetics
In a clinical study involving healthy volunteers, the pharmacokinetics of methylphenidate revealed that peak plasma concentrations were reached within 1-2 hours post-administration. The elimination half-life of DERA was also analyzed, providing critical data for dosing regimens in ADHD treatment .
Medical Applications
Potential Use in Imaging
Recent investigations have explored the potential use of DERA as a radiolabeled compound for renal imaging. Its metabolic stability and inactivity make it an attractive candidate for non-invasive imaging techniques, although further studies are needed to confirm efficacy and safety.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, DERA is utilized in the production of specialty chemicals and research chemicals. Its role as a building block in chemical synthesis extends to various applications including pharmaceuticals and agrochemicals .
Analytical Techniques
Detection and Quantification
The detection and quantification of DERA are essential in forensic toxicology and clinical laboratories. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to analyze blood samples for methylphenidate and its metabolites, including DERA, ensuring accurate drug monitoring .
Table 2: Analytical Methods for this compound
Method | Application | Sensitivity |
---|---|---|
Gas Chromatography (GC) | Quantification in biological samples | High sensitivity |
Supercritical Fluid Chromatography (SFC) | Chiral separation | Enhanced resolution |
Liquid Chromatography (LC) | Routine analysis in clinical settings | Standard sensitivity |
Wirkmechanismus
D-erythro-Ritalinic Acid is an inactive metabolite of methylphenidate. The primary mechanism involves the hydrolysis of methylphenidate by carboxylesterase 1, resulting in the formation of this compound . This compound does not exert significant pharmacological effects but is crucial in understanding the metabolism and pharmacokinetics of methylphenidate .
Vergleich Mit ähnlichen Verbindungen
Methylphenidate: The parent compound from which D-erythro-Ritalinic Acid is derived.
Dexmethylphenidate: Another psychostimulant that also metabolizes to this compound.
Ethylphenidate: A derivative of methylphenidate that undergoes similar metabolic pathways.
Uniqueness: this compound is unique due to its role as the primary inactive metabolite of methylphenidate. Unlike its parent compound, it does not exhibit significant pharmacological activity but is essential for understanding the drug’s metabolism and potential toxicological effects .
Biologische Aktivität
D-erythro-Ritalinic Acid (DERA) is a significant metabolite of methylphenidate, primarily recognized for its role in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article explores the biological activity of DERA, including its pharmacokinetics, mechanisms of action, and therapeutic implications.
Chemical Structure : DERA is a substituted phenethylamine with the molecular formula and a molar mass of approximately 219.284 g/mol .
Metabolism : When methylphenidate is administered, it undergoes extensive metabolism in the liver, primarily through hydrolysis catalyzed by carboxylesterase 1 (CES1), resulting in the formation of DERA. This metabolic pathway is crucial as it influences the pharmacological effects and therapeutic outcomes associated with methylphenidate .
Pharmacokinetics
A study assessed the pharmacokinetic profiles of DERA and its parent compound, methylphenidate. Key findings include:
- Concentration Ratios : D-threo-Ritalinic acid concentrations were found to be significantly higher than those of D-threo-methylphenidate, with average ratios ranging from 6 to 126 times higher in plasma samples collected over 24 hours post-administration .
- Biphasic Profiles : The pharmacokinetic profile of D-threo-methylphenidate exhibited biphasic characteristics, which were mirrored by DERA concentrations in oral fluid, suggesting potential for monitoring adherence to ADHD treatment through non-invasive methods .
DERA's biological activity is primarily linked to its interaction with the central nervous system (CNS). It is believed to modulate neurotransmitter levels, particularly dopamine and norepinephrine, which are critical for attention and behavioral regulation. The mechanism involves:
- Dopamine Transporter Inhibition : Like methylphenidate, DERA may inhibit the reuptake of dopamine by blocking the dopamine transporter (DAT), thereby increasing extracellular dopamine levels. This action is essential for its stimulant effects .
- Enantioselectivity : Research indicates that while both enantiomers of methylphenidate have pharmacological effects, D-threo-Ritalinic acid exhibits less potency compared to its parent compound. However, it still contributes to the overall therapeutic efficacy observed in ADHD treatment .
Case Studies and Clinical Implications
Several studies have highlighted the clinical relevance of DERA:
- ADHD Treatment Efficacy : Clinical trials demonstrate that patients receiving methylphenidate show significant improvements in ADHD symptoms, attributed partly to the presence of DERA as a metabolite. The ratio of DERA to methylphenidate in plasma has been correlated with therapeutic outcomes .
- Monitoring Drug Levels : The ability to measure DERA levels in alternative matrices such as oral fluid suggests a promising approach for assessing medication adherence in clinical settings. This could enhance patient management strategies for those on methylphenidate therapy .
Data Summary
The following table summarizes key findings related to the biological activity and pharmacokinetics of this compound:
Parameter | Findings |
---|---|
Molecular Formula | C₁₃H₁₇NO₂ |
Molar Mass | 219.284 g/mol |
Metabolic Pathway | Hydrolysis by CES1 from methylphenidate |
Plasma Concentration Ratio | D-threo-Ritalinic acid: 6-126 times higher than D-threo-methylphenidate |
Mechanism of Action | Inhibition of dopamine transporter |
Clinical Relevance | Correlates with ADHD symptom improvement |
Eigenschaften
IUPAC Name |
(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.